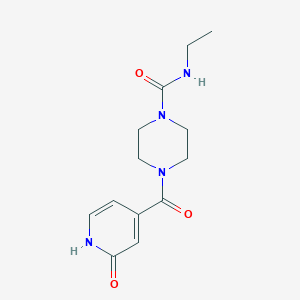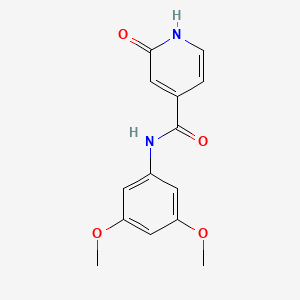![molecular formula C13H11ClN2O2 B6629289 N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629289.png)
N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide, also known as CMOPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMOPC is a pyridine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for research in several areas.
Mecanismo De Acción
The mechanism of action of N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide is not fully understood, but it is believed to involve the modulation of several neurotransmitters and receptors in the brain. N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has also been shown to interact with the GABA-A receptor, which is a target for several anxiolytic drugs.
Biochemical and Physiological Effects
N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has been shown to have several biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as anticancer activity. N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide in lab experiments is its well-documented pharmacological effects, which make it a reliable tool for studying the mechanisms of action of drugs that target similar receptors and neurotransmitters. However, one limitation of using N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide, including the development of new drugs based on its structure and properties, the exploration of its potential applications in the treatment of anxiety and depression, and the investigation of its mechanisms of action in cancer cells. Additionally, further research is needed to fully understand the potential toxic effects of N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide and to identify any potential drug interactions.
Métodos De Síntesis
The synthesis of N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide involves the reaction of 3-chlorobenzylamine with 2-pyridinecarboxylic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has been studied for its potential applications in several areas of scientific research, including neuropharmacology, cancer research, and drug discovery. In neuropharmacology, N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In cancer research, N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has been shown to inhibit the growth of several cancer cell lines, making it a potential candidate for the development of anticancer drugs. In drug discovery, N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide has been used as a lead compound for the development of new drugs with similar structures and properties.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-3-1-2-9(6-11)8-16-13(18)10-4-5-15-12(17)7-10/h1-7H,8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSYKSKBKLKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629231.png)
![5-bromo-4-methoxy-N-[(4-methylmorpholin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629244.png)
![5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide](/img/structure/B6629251.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B6629253.png)


![2-bromo-N-[(5-bromothiophen-3-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B6629267.png)
![2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B6629275.png)

